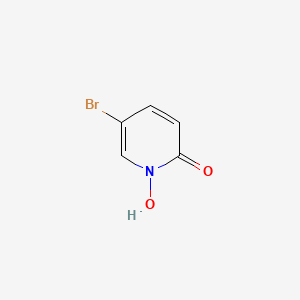
5-Bromo-1-hydroxypyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-hydroxypyridin-2(1H)-one is a brominated derivative of hydroxypyridinone. Compounds in this class are known for their chelating properties and are often used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one typically involves the bromination of 1-hydroxypyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products will depend on the type of reaction and the reagents used. For example, oxidation might yield pyridinone derivatives, while substitution could result in various substituted pyridinones.
Aplicaciones Científicas De Investigación
5-Bromo-1-hydroxypyridin-2(1H)-one can be used in:
Chemistry: As a chelating agent in coordination chemistry.
Biology: In studies involving metal ion chelation and its effects on biological systems.
Industry: Used in processes requiring selective bromination or chelation.
Mecanismo De Acción
The mechanism of action would involve the chelation of metal ions by the hydroxypyridinone moiety. This can affect various molecular targets and pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxypyridin-2(1H)-one: The parent compound without the bromine substitution.
5-Chloro-1-hydroxypyridin-2(1H)-one: A chlorinated analog.
5-Iodo-1-hydroxypyridin-2(1H)-one: An iodinated analog.
Uniqueness
5-Bromo-1-hydroxypyridin-2(1H)-one is unique due to its specific bromine substitution, which can impart different reactivity and properties compared to its analogs.
Propiedades
Número CAS |
874493-49-9 |
|---|---|
Fórmula molecular |
C5H4BrNO2 |
Peso molecular |
189.99 g/mol |
Nombre IUPAC |
5-bromo-1-hydroxypyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H |
Clave InChI |
TYSIOVAYSVFULC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




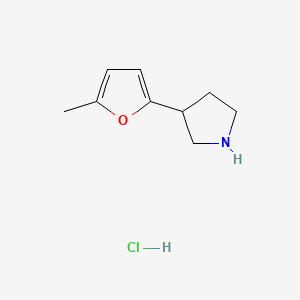
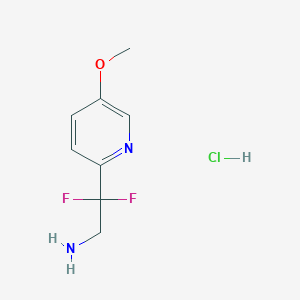

![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
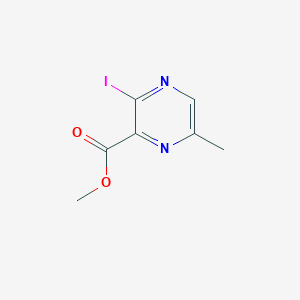
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)

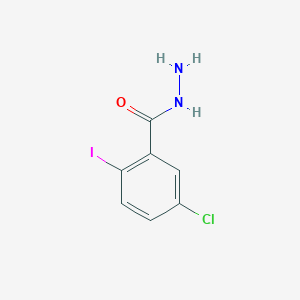
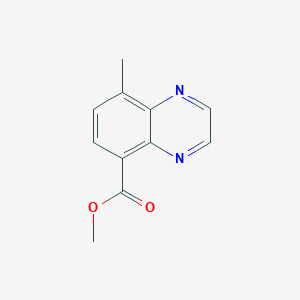
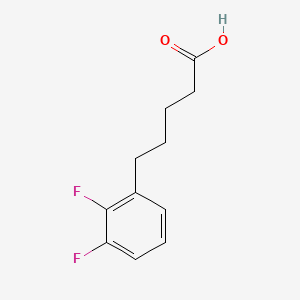
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)
